molecular formula C18H18N4O2 B6524449 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 440330-29-0

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B6524449
CAS No.: 440330-29-0
M. Wt: 322.4 g/mol
InChI Key: PLFNJUFILCLHDY-UHFFFAOYSA-N
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Description

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound characterized by its benzotriazine core and benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzotriazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzotriazines or benzamides.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including its role as a modulator of specific biological targets.

  • Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist of certain receptors or enzymes, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

  • 4-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)phenylacetic acid

  • 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids

Uniqueness: 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide is unique due to its specific structural features, such as the presence of the benzotriazine core and the N-(propan-2-yl)benzamide group

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFNJUFILCLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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